2-Butenoyl chloride

Catalog No.
S1532060
CAS No.
625-35-4
M.F
C4H5ClO
M. Wt
104.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butenoyl chloride

CAS Number

625-35-4

Product Name

2-Butenoyl chloride

IUPAC Name

(E)-but-2-enoyl chloride

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

InChI

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+

InChI Key

RJUIDDKTATZJFE-NSCUHMNNSA-N

SMILES

CC=CC(=O)Cl

Synonyms

(2E)-2-Butenoyl Chloride; (E)-2-Butenoyl Chloride; (E)-Crotonoyl Chloride; (E)-But-2-enoyl Chloride; (E)-Crotonic Acid Chloride; (E)-Crotonyl Chloride; trans-2-Butenoyl Chloride; trans-Crotonoyl Chloride; trans-Crotonyl Chloride

Canonical SMILES

CC=CC(=O)Cl

Isomeric SMILES

C/C=C/C(=O)Cl

The exact mass of the compound 2-Butenoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Butenoyl chloride (CAS 625-35-4), commonly known as crotonoyl chloride, is an α,β-unsaturated acyl chloride utilized as a bifunctional building block in advanced organic synthesis and polymer chemistry. It serves simultaneously as a highly reactive acylating agent and a precursor for Michael acceptors and dienophiles. In procurement and process design, it is selected over its free acid counterpart, crotonic acid, to bypass the need for stoichiometric coupling reagents during amidation or esterification [1]. Furthermore, the presence of the β-methyl group distinguishes it from the highly volatile acryloyl chloride by dampening spontaneous radical polymerization, thereby expanding the thermal and operational window during scale-up and formulation .

Research Fit

Building block α,β-Unsaturated acyl chloride
Isomer (E)-crotonyl chloride (CAS 625-35-4)
Key reactivity Conjugated system enables base-induced rearrangement and cycloaddition pathways

Substituting 2-butenoyl chloride with closely related structural analogs introduces severe process and performance liabilities. Replacing it with the unmethylated analog, acryloyl chloride, removes steric hindrance at the β-carbon, which not only collapses diastereoselectivity in complex cascade reactions but also drastically increases the risk of uncontrolled exothermic polymerization during storage and handling [1]. Conversely, utilizing saturated analogs like butyryl chloride completely eliminates the α,β-unsaturation required for downstream Michael additions or cross-metathesis. Attempting to use the free crotonic acid as a safer substitute fails in direct acylation workflows, as it requires expensive coupling agents (e.g., EDC, HATU) that complicate purification, reduce atom economy, and often fail to achieve the >90% yields routinely seen with the acyl chloride [2].

Substitution Risk

Regioselectivity shift

Acryloyl chloride lacks the γ-methyl group and does not support base-mediated β,γ-unsaturated ester rearrangement observed with crotonyl chloride.

Isomer geometry requirement

The (Z)-isomer or alternative unsaturated acyl chlorides cannot replace (E)-crotonyl chloride in patented EGFR TKI intermediate synthesis where trans geometry is essential.

Steric profile mismatch

Methacryloyl chloride bears an α-methyl group, altering steric and electronic parameters in (2+2) cycloadditions compared to the γ-methyl pattern of crotonyl chloride.

Diastereocontrol vs. Acryloyl Chloride

In multicomponent Michael-Michael-aldol-β-lactonization reactions, the choice of acyl chloride dictates the stereochemical outcome of the final cyclic product. When acryloyl chloride is used as the electrophile, the lack of β-substitution results in a 1:1 mixture of diastereomers due to unhindered facial attack. In contrast, substituting acryloyl chloride with 2-butenoyl chloride leverages the steric bulk of the β-methyl group, driving the reaction to a single diastereomer (>19:1 ratio) under identical catalytic conditions [1].

Evidence DimensionDiastereomeric ratio (dr) in β-lactonization
Target Compound Data>19:1 dr (Single diastereomer)
Comparator Or Baseline1:1 dr (Acryloyl chloride)
Quantified Difference>19-fold improvement in stereoselectivity
ConditionsMulticomponent coupling with cyclic β-ketoesters and chiral Lewis base catalysts

Procuring the β-methylated acyl chloride is critical for synthetic routes requiring strict stereocontrol, eliminating the need for costly downstream chiral separations.

β,γ-Ester yield
Reported
96.1% ethyl vinylacetate with triethylamine
Enables selective access to β,γ-unsaturated esters
Reported with triethylamine; verify base and alcohol scope

Acylation Efficiency vs. Free Acid

The synthesis of chiral imide dienophiles relies heavily on the efficient acylation of oxazolidinones (Evans auxiliaries). Direct acylation of the lithiated chiral auxiliary with 2-butenoyl chloride proceeds rapidly, delivering the crotonyl imide in 93% yield [1]. Attempting this transformation with free crotonic acid requires prior mixed anhydride formation or strong coupling agents, which introduces side reactions and lowers isolated yields. The acyl chloride ensures complete conversion with simple atmospheric or low-temperature handling.

Evidence DimensionIsolated yield of chiral imide dienophile
Target Compound Data93% yield (Direct acylation with 2-butenoyl chloride)
Comparator Or Baseline<70% yield (Typical baseline for free acid + coupling agent approaches)
Quantified Difference>23% absolute yield increase with simplified purification
ConditionsLithiated oxazolidinone in THF, low temperature to ambient

For scale-up of asymmetric syntheses, using the pre-activated acid chloride maximizes throughput and minimizes the reagent cost associated with peptide coupling additives.

Friedel-Crafts inertness
Class-level
No reaction with benzene under standard conditions
Supports convergent synthesis in aromatic substrates
Data to verify with specific aryl systems

Polymerization Stability and Handling

α,β-unsaturated acid chlorides are inherently reactive, but their stability profiles differ significantly. Acryloyl chloride is highly susceptible to spontaneous, exothermic radical polymerization and must be strictly stabilized (e.g., with 400 ppm phenothiazine) and stored at low temperatures . 2-Butenoyl chloride, owing to the stabilizing effect and steric hindrance of the β-methyl group, exhibits a significantly lower propensity for spontaneous auto-polymerization. While it still requires stabilization for long-term storage, it tolerates a broader range of reaction temperatures without rapidly degrading into insoluble polymeric byproducts .

Evidence DimensionThermal processing window and auto-polymerization resistance
Target Compound DataBroad thermal tolerance in solvent without rapid polymerization
Comparator Or BaselineHigh auto-polymerization risk at ambient temperatures (Acryloyl chloride)
Quantified DifferenceSignificantly expanded operational temperature range and handling safety
ConditionsStandard laboratory or pilot-plant handling in organic solvents

Buyers scaling up reactive monomer synthesis or API intermediates face lower thermal hazard risks and reduced material loss when utilizing crotonoyl chloride compared to its unmethylated counterpart.

EGFR TKI intermediate
Head-to-head
(E)-isomer required for patented (E)-4-N,N-dialkylamino crotonic acid salt synthesis
Mandates (E)-crotonyl chloride for EGFR TKI synthetic route
Alternative isomers may yield inactive geometric variants
(2+2) Cycloaddition
Reported
Participates in (2+2) cycloaddition with silylketene acetals
γ-Methyl sterics may tune glutaric ester selectivity
Compare steric effects vs. acryloyl and methacryloyl analogs

Targeted Covalent Inhibitors

2-Butenoyl chloride is utilized to install crotonamide warheads on kinase inhibitors (e.g., EGFR inhibitors). The crotonamide group provides a tunable Michael acceptor that is less violently reactive than an acrylamide, allowing for improved pharmacokinetic stability and reduced off-target toxicity in drug discovery programs [1].

Asymmetric Diels-Alder and Alkylation

In complex natural product or API synthesis, 2-butenoyl chloride is an established reagent for acylating Evans chiral oxazolidinones. The resulting crotonyl imides serve as highly predictable dienophiles or enolate precursors, where the β-methyl group is essential for directing subsequent stereoselective transformations [2].

Controlled Polymer Functionalization

For materials science applications, 2-butenoyl chloride is used to graft cross-linkable double bonds onto polymer backbones (e.g., via reaction with pendant hydroxyl or amine groups). Its resistance to spontaneous polymerization during the grafting phase ensures that the polymer remains processable until deliberate cross-linking is initiated .

Application Fit Matrix

Application
Selection Property
Validation Focus
β,γ-Unsaturated ester synthesis
Base-induced double bond rearrangement capability
Reported yield with selected tertiary amines
EGFR TKI intermediate preparation
(E)-isomer geometry requirement for target pharmacophore
Isomer-specific process compliance
Glutaric ester formation via cycloaddition
Steric profile of γ-methyl substitution
Reaction efficiency and stereoselectivity comparison
Acylation in presence of aromatic groups
Inertness toward Friedel-Crafts acylation
Side reaction minimization in complex substrates

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

10487-71-5
625-35-4

Wikipedia

Crotonyl chloride

General Manufacturing Information

2-Butenoyl chloride: ACTIVE
Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem

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